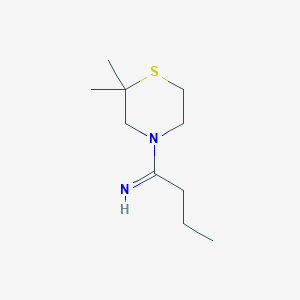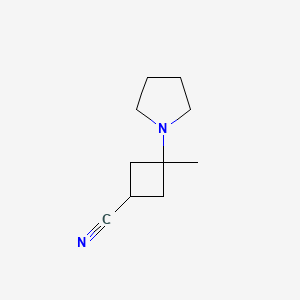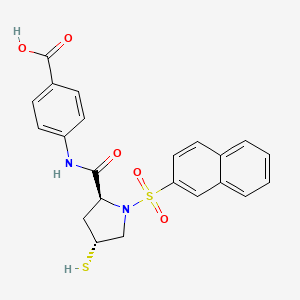
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a naphthalene sulfonyl group, and a benzoic acid moiety, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the naphthalene sulfonyl group, and the attachment of the benzoic acid moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group may yield sulfonic acids, while reduction of the sulfonyl group may produce thiols.
Aplicaciones Científicas De Investigación
4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2S,4R)-4-Mercapto-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzoic acid
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of specificity and versatility.
Propiedades
Fórmula molecular |
C22H20N2O5S2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
4-[[(2S,4R)-1-naphthalen-2-ylsulfonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H20N2O5S2/c25-21(23-17-8-5-15(6-9-17)22(26)27)20-12-18(30)13-24(20)31(28,29)19-10-7-14-3-1-2-4-16(14)11-19/h1-11,18,20,30H,12-13H2,(H,23,25)(H,26,27)/t18-,20+/m1/s1 |
Clave InChI |
UTTZUESZMBWWDC-QUCCMNQESA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
SMILES canónico |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
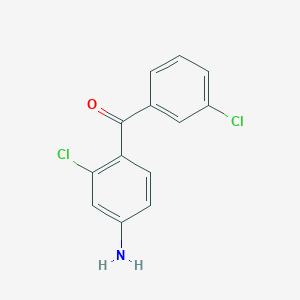
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
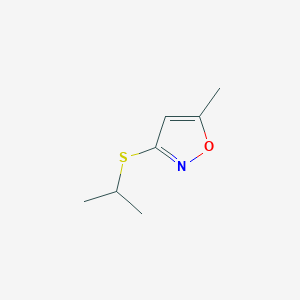

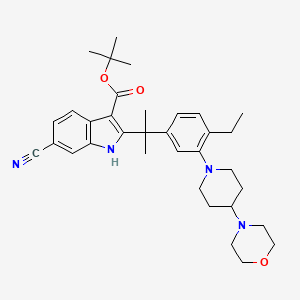

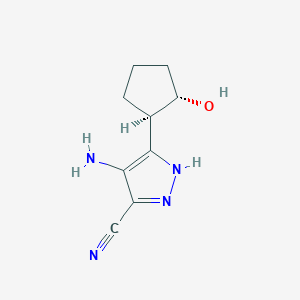
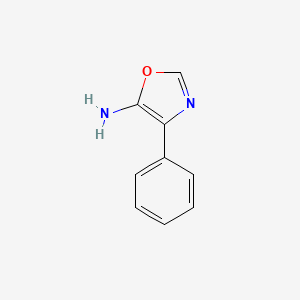
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
